molecular formula C18H23N5O2 B2563516 N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide CAS No. 1797815-75-8

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide

Cat. No.: B2563516
CAS No.: 1797815-75-8
M. Wt: 341.415
InChI Key: HTWRKZULJPEWHM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are of significant interest due to their wide range of biological and pharmacological properties. The synthesis of these compounds often involves complex chemical reactions aimed at introducing specific functional groups that can modulate the molecule's activity. For instance, the work by Zhao on the synthesis of chloro-pyrimidines presents a method for preparing pyrimidine derivatives, which could be relevant to the synthesis of compounds like "N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methoxybenzamide" (Zhao, 2002). These synthetic approaches are crucial for developing new drugs and materials with tailored properties.

Molecular Structure and Drug Design

The study of molecular structures and their optimization for drug design is another critical application area. For example, Saracoglu et al.'s research on pyrimidin-1(2H)-ylaminofumarate derivatives, including density functional theory (DFT) studies, offers insights into the quantum chemical properties of pyrimidine derivatives. This can inform the design of more effective and selective drugs by understanding the electronic structure and reactivity of such molecules (Saracoglu et al., 2020).

Anticancer Activity

Compounds with pyrimidine cores have been explored for their anticancer activity. Huang et al. synthesized a related compound and evaluated its antiproliferative activity against various cancer cell lines, demonstrating promising anticancer activity. This highlights the potential of pyrimidine derivatives, including "this compound", in cancer therapy (Huang et al., 2020).

Antibacterial and Antifungal Properties

Research into the antibacterial and antifungal properties of pyrimidine derivatives is also significant. Compounds structurally related to "this compound" have been synthesized and tested for their activity against various microbial pathogens, indicating the potential for developing new antimicrobial agents based on this chemical framework. This area of research is crucial for addressing the growing challenge of antibiotic resistance (Jafar et al., 2017).

Mechanism of Action

Properties

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22(2)16-15(12-19-18(21-16)23-9-4-5-10-23)20-17(24)13-7-6-8-14(11-13)25-3/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWRKZULJPEWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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